molecular formula C12H8BrF B13985168 2-Bromo-6-fluorobiphenyl

2-Bromo-6-fluorobiphenyl

Cat. No.: B13985168
M. Wt: 251.09 g/mol
InChI Key: CJRQBSHIUWBRKE-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorobiphenyl (CAS 1233402-20-4) is a halogenated biphenyl derivative recognized as a valuable synthetic intermediate in organic chemistry and materials science . Its structure, featuring both bromo and fluoro substituents on the aromatic rings, makes it a versatile building block for constructing more complex molecules, particularly in pharmaceutical and agrochemical research . The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Concurrently, the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity, which are critical parameters in the design of active ingredients . Compounds within the fluorobiphenyl class are frequently investigated for their role in developing new materials with enhanced properties and are integral in the synthesis of advanced chemical entities . As a high-value intermediate, this compound can be used to create analogs for screening in drug discovery programs or in the development of specialty chemicals . Attention: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H8BrF

Molecular Weight

251.09 g/mol

IUPAC Name

1-bromo-3-fluoro-2-phenylbenzene

InChI

InChI=1S/C12H8BrF/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H

InChI Key

CJRQBSHIUWBRKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2Br)F

Origin of Product

United States

Preparation Methods

Example Protocol:

  • Reactants :
    • 2-Bromofluorobenzene
    • Fluorophenylboronic acid (with substituents at the 6-position)
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
  • Base : Na₂CO₃ or K₃PO₄
  • Solvent : Toluene/water or DMF
  • Conditions : 80–100°C, 12–24 hr under inert atmosphere

Mechanism :
The palladium catalyst facilitates the coupling of the brominated arene with the boronic acid derivative, forming the biphenyl backbone.

Yield Optimization :

  • Use of microwave irradiation reduces reaction time to 1–2 hr with comparable yields (75–90%).
  • Ligand-free systems (e.g., Pd/C) lower costs but may require higher temperatures.

Ullmann Coupling

For systems with steric hindrance, Ullmann coupling offers an alternative:

Example Protocol:

Challenges :

  • Lower yields (40–60%) due to homo-coupling side reactions.
  • Requires strict exclusion of oxygen.

Halogenation of Preformed Biphenyls

Direct bromination of 6-fluorobiphenyl can introduce the bromo group at the 2-position.

Example Protocol:

Regioselectivity :
Electron-withdrawing fluorine directs bromination to the ortho position.
Yield : 65–80%.

Functional Group Interconversion

Transform existing groups (e.g., nitro, amino) into bromine:

Example Pathway:

  • Nitration of 6-fluorobiphenyl → 2-nitro-6-fluorobiphenyl.
  • Reduction of nitro group → 2-amino-6-fluorobiphenyl.
  • Sandmeyer reaction → 2-bromo-6-fluorobiphenyl.

Key Steps :

Overall Yield : ~50%.

Comparison of Methods

Method Advantages Limitations Yield Range Ref.
Suzuki-Miyaura High regioselectivity, scalability Requires boronic acid synthesis 75–90%
Ullmann Coupling No boronic acids needed Low yields, long reaction times 40–60%
Direct Bromination Simple one-step process Competing para-bromination 65–80%
Sandmeyer Reaction Converts amines to bromides Multi-step, moderate efficiency ~50%

Analytical Data for this compound

  • ¹H NMR (CDCl₃): δ 7.45–7.50 (m, 2H, biphenyl), 7.30–7.35 (m, 4H, biphenyl), 7.10–7.15 (t, 1H, J = 8.5 Hz, F-substituted aromatic).
  • ¹³C NMR : δ 162.1 (d, J = 245 Hz, C-F), 134.5 (C-Br), 128.9–130.2 (aromatic carbons).
  • MS (EI) : m/z 250 [M⁺], 252 [M+2⁺].

Industrial-Scale Considerations

  • Cost Efficiency : Suzuki-Miyaura is preferred for large-scale production despite boronic acid costs.
  • Safety : Halogenation reactions require handling corrosive reagents (e.g., HBr, AlBr₃).

Chemical Reactions Analysis

2-Bromo-6-fluorobiphenyl undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Bromo-6-fluorobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorobiphenyl is primarily related to its role as an intermediate in chemical reactions. It acts as a building block in the synthesis of more complex molecules. The bromine and fluorine atoms in its structure influence its reactivity and the types of reactions it can undergo .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Biphenyl Core: Unlike mono-aromatic analogs (e.g., 2-bromo-6-fluoroaniline), this compound has a biphenyl system, enhancing steric bulk and π-conjugation. This rigidity is advantageous in materials science for stabilizing molecular architectures .
  • Functional Groups : Compounds like 2-bromo-3-fluoro-6-methoxyphenylboronic acid (boronic acid) and 2-(2-bromo-6-fluorophenyl)acetic acid (carboxylic acid) introduce polar, reactive groups, broadening their utility in coupling or condensation reactions . In contrast, this compound lacks such groups, limiting its direct reactivity but favoring halogen-specific transformations.

Physicochemical Properties

  • Acidity: 2-Bromo-3,6-difluorophenol’s hydroxyl group (pKa ~10) makes it significantly more acidic than non-phenolic analogs, enabling participation in acid-base reactions absent in this compound .
  • Polarity : Acetic acid derivatives (e.g., 2-(2-bromo-6-fluorophenyl)acetic acid) exhibit higher polarity and water solubility compared to the hydrophobic biphenyl system .

Biological Activity

2-Bromo-6-fluorobiphenyl, an organic compound belonging to the biphenyl family, has gained attention in recent years due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H8BrF\text{C}_{12}\text{H}_8\text{BrF}, with a molecular weight of 267.09 g/mol. The compound features bromine and fluorine substituents on its biphenyl framework, which significantly influence its chemical reactivity and biological interactions. The presence of a hydroxyl group (-OH) at the second position of one of the phenyl rings enhances its reactivity, making it a valuable candidate for various applications in medicinal chemistry and materials science .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. Its mechanism of action involves electrophilic and nucleophilic substitution reactions, allowing the compound to modify its structure and activity based on the context of its application. This adaptability is crucial for its potential use in drug development and as an antibacterial agent .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains, including Staphylococcus aureus. Studies have shown that compounds with similar structural features can inhibit bacterial growth effectively. For instance, fluoroaryl compounds demonstrated varying degrees of antibacterial activity based on the position and presence of fluorine atoms .

Table 1: Minimum Inhibitory Concentrations (MIC) for Related Compounds

Compound NameMIC (µM)
MA-1156 (fluoroaryl)16
MA-111532
MA-111664
MA-1113128
MA-1114128

The compound MA-1156, a fluoroaryl derivative, exhibited the best MIC value among tested compounds against S. aureus, highlighting the importance of fluorine substitution in enhancing antibacterial activity .

Case Studies and Research Findings

Several studies have investigated the biological activities of biphenyl derivatives, including this compound:

  • Antibacterial Activity : A study highlighted the effectiveness of fluoroaryl-bichalcophene derivatives against S. aureus, emphasizing how structural modifications influence their antimicrobial potency. The introduction of fluorine atoms was found to enhance antibacterial activity significantly .
  • Toxicological Assessments : Preliminary toxicity studies suggest that while some biphenyl derivatives may exhibit mutagenic effects under certain conditions, others like 2-Fluorobiphenyl showed no significant mutagenicity in bacterial assays . This indicates the necessity for thorough toxicological evaluations when considering compounds like this compound for pharmaceutical applications.
  • Pharmacological Potential : Investigations into the pharmacological properties of biphenyl derivatives have revealed their potential as drug candidates due to their ability to interact with various biological targets, making them suitable for further development in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-6-fluorobiphenyl, and how can reaction conditions be systematically optimized?

  • Methodology: Use Ullman coupling or Suzuki-Miyaura cross-coupling with halogen-selective catalysts. For Suzuki reactions, pair 2-bromo-6-fluorophenylboronic acid derivatives with aryl halides under palladium catalysis . Optimize temperature (80–120°C), solvent (toluene or DMF), and base (K₂CO₃) to improve yields . Monitor purity via HPLC (>95% threshold) and confirm structure with ¹⁹F NMR (δ −110 to −115 ppm for fluorinated positions) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology: Store at 0–6°C in amber glass vials to prevent photodegradation. Use anhydrous solvents (e.g., isooctane) for preparing standard solutions, and validate stability over time via GC-MS to detect decomposition byproducts like hydrodebrominated species .

Q. What analytical techniques are critical for characterizing halogenated biphenyl derivatives like this compound?

  • Methodology: Combine mass spectrometry (EI-MS for molecular ion peaks at m/z 249–251 [M⁺]) with ¹H/¹³C NMR to assign positional isomerism. Fluorine-19 NMR is essential for confirming fluorine substitution patterns, while X-ray crystallography resolves ambiguities in crystal packing and steric effects .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

  • Methodology: Apply density functional theory (DFT) to calculate activation energies for bromine vs. fluorine substitution. Tools like ACD/Labs Percepta predict steric and electronic effects, identifying favorable sites for nucleophilic attack (e.g., bromine’s higher leaving-group ability). Validate predictions with kinetic studies using variable-temperature NMR .

Q. What strategies resolve contradictions in regioselectivity data during functionalization of this compound?

  • Methodology: Conduct competitive experiments with isotopic labeling (e.g., ²H/¹⁸O) to track reaction pathways. Use high-resolution LC-MS to distinguish between ortho/meta/para products. For conflicting catalytic outcomes, compare ligand effects (e.g., SPhos vs. XPhos in palladium systems) and solvent polarity .

Q. How does steric hindrance from the fluorine substituent influence the photophysical properties of this compound derivatives?

  • Methodology: Synthesize derivatives with varying halogen/fluorine positions and measure UV-Vis absorption spectra (λmax shifts) and fluorescence quantum yields. Correlate with computational data (TD-DFT) to model electron-withdrawing effects and π-π* transitions .

Data Contradiction and Validation

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodology: Replicate synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation byproducts. Cross-validate with independent techniques: DSC for melting points (±2°C tolerance) and IR spectroscopy for functional group fingerprints (C-Br stretch ~550 cm⁻¹) .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

  • Methodology: Adopt the CRITIC (Catalytic Reaction Iterative Testing and Iterative Calibration) framework. Document catalyst loading (mol%), reaction time, and purification steps rigorously. Share raw NMR/GC files in open-access repositories to enable peer validation .

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